molecular formula C21H22ClN3O3 B11419790 3-{[1-(Adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}benzoic acid

3-{[1-(Adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}benzoic acid

Cat. No.: B11419790
M. Wt: 399.9 g/mol
InChI Key: GZVVPDIUZCJGQH-UHFFFAOYSA-N
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Description

3-{[1-(Adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}benzoic acid is a complex organic compound featuring an adamantane moiety, a pyridazinone ring, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}benzoic acid typically involves multiple steps:

    Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce reactive groups. This can be achieved through halogenation or sulfonation reactions.

    Synthesis of the Pyridazinone Ring: The pyridazinone ring is synthesized by reacting hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Coupling Reaction: The adamantane derivative is then coupled with the pyridazinone intermediate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Benzoic Acid Group: Finally, the benzoic acid moiety is introduced through a nucleophilic substitution reaction, often using a benzoic acid derivative and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group on the pyridazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as an antiviral agent. Its structure allows it to interact with viral proteins, inhibiting their function and preventing viral replication .

Medicine

In medicinal chemistry, the compound is being investigated for its anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines by interfering with cellular signaling pathways .

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-{[1-(Adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, while the pyridazinone ring interacts with specific proteins, inhibiting their function. This dual action makes the compound effective in disrupting cellular processes in both viral and cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Known for its antiviral properties, particularly against influenza.

    Rimantadine: Another antiviral compound similar to amantadine but with a different pharmacokinetic profile.

    Memantine: Used in the treatment of Alzheimer’s disease due to its ability to modulate NMDA receptors.

Uniqueness

3-{[1-(Adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}benzoic acid is unique due to its combination of an adamantane moiety with a pyridazinone ring and a benzoic acid group. This structure provides a versatile platform for the development of new therapeutic agents with enhanced efficacy and reduced side effects .

Properties

Molecular Formula

C21H22ClN3O3

Molecular Weight

399.9 g/mol

IUPAC Name

3-[[1-(1-adamantyl)-5-chloro-6-oxopyridazin-4-yl]amino]benzoic acid

InChI

InChI=1S/C21H22ClN3O3/c22-18-17(24-16-3-1-2-15(7-16)20(27)28)11-23-25(19(18)26)21-8-12-4-13(9-21)6-14(5-12)10-21/h1-3,7,11-14,24H,4-6,8-10H2,(H,27,28)

InChI Key

GZVVPDIUZCJGQH-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NC5=CC=CC(=C5)C(=O)O)Cl

Origin of Product

United States

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